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Compound of Interest

Compound Name: 4-(3,4-Dichlorophenoxy)piperidine

CAS No.: 245057-73-2

Cat. No.: B1586973 Get Quote

Executive Summary
The 4-(3,4-Dichlorophenoxy)piperidine scaffold represents a privileged pharmacophore in

neuropsychiatric drug discovery. Structurally acting as a conformationally restricted bioisostere

of linear phenoxyphenylalkylamines (e.g., Fluoxetine) and a simplified analog of the GBR

series (e.g., GBR 12909), this scaffold offers a tunable platform for developing dual Dopamine

(DAT) and Serotonin (SERT) transporter inhibitors.

This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of this

scaffold, comparing its performance against industry standards like GBR 12909 and

Paroxetine. It is designed for medicinal chemists and pharmacologists requiring actionable data

on selectivity tuning and synthesis.

The Scaffold & Mechanism of Action
The core pharmacophore consists of a piperidine ring connected to a 3,4-dichlorophenyl ring

via an ether linkage. This structure mimics the key interaction points required for monoamine

transporter inhibition:

Cationic Center: The piperidine nitrogen (protonated at physiological pH) binds to the

conserved aspartate residue in the transporter (e.g., Asp79 in DAT).
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Lipophilic Anchor: The 3,4-dichlorophenyl ring occupies the hydrophobic S1 binding pocket.

Linker Geometry: The ether oxygen introduces a specific dipole and bond angle that

differentiates it from 4-phenylpiperidines (like Paroxetine), altering the vector of the aryl ring.

Diagram 1: Pharmacophore & SAR Logic
The following diagram illustrates the three critical zones for optimization on this scaffold.
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 3,4-Cl2 is optimal
for DAT
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3,4-Cl2 > 4-Cl > 4-F
(For DAT Affinity)
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Caption: SAR map highlighting the three optimization zones. Zone 1 (Nitrogen) is the primary

driver for DAT/SERT selectivity ratios.

Comparative Performance Analysis
To evaluate the utility of the 4-(3,4-dichlorophenoxy)piperidine scaffold, we compare it

against established ligands. The data below synthesizes trends from structure-affinity studies.

Table 1: Selectivity and Affinity Profiles
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Feature
4-(3,4-

Dichlorophenoxy)-N-

alkyl-piperidine

GBR 12909

(Vanoxerine)
Paroxetine

Core Structure Phenoxypiperidine Phenylpiperazine Phenylpiperidine

Primary Target Tunable (DAT/SERT) Highly Selective DAT Selective SERT

DAT Affinity (

)

10 – 150 nM

(Substituent

dependent)

~1 – 10 nM > 400 nM

SERT Affinity (

)
5 – 50 nM > 100 nM ~0.1 – 1 nM

Selectivity

(DAT/SERT)

Balanced (Dual

Inhibitor potential)

> 50-fold DAT

selective

> 300-fold SERT

selective

Metabolic Liability
Moderate (N-

dealkylation)

High (Piperazine

cleavage)

Moderate (CYP2D6

inhib.)

Key Technical Insights
The "Linker" Effect: Comparing the phenoxypiperidine (this topic) to the phenylpiperidine

(Paroxetine), the ether oxygen increases flexibility compared to the direct C-C bond. This

often results in a broader affinity profile (Dual DAT/SERT) rather than the extreme SERT

selectivity seen in Paroxetine.

N-Substitution Cliff:

Small groups (Me, Et): Favor SERT affinity.

Extended Lipophilic groups (e.g., 3-phenylpropyl): Shift selectivity toward DAT, mimicking

the GBR 12909 binding mode. This confirms that the DAT S2 pocket requires significant

steric bulk for high-affinity binding [1].

Experimental Protocols
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Reliable data generation requires robust synthesis and assay protocols. The ether linkage

formation is the yield-limiting step; the Mitsunobu reaction is superior to standard SNAr due to

the unactivated nature of the 3,4-dichlorophenol.

A. Synthesis: Mitsunobu Coupling
Objective: Couple 3,4-dichlorophenol with N-Boc-4-hydroxypiperidine.

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), N-Boc-4-hydroxypiperidine, 3,4-dichlorophenol.

Solvent: Anhydrous THF (Critical: Moisture destroys the betaine intermediate).

Procedure:

Dissolve

(1.2 eq) and N-Boc-4-hydroxypiperidine (1.0 eq) in THF under

.

Cool to 0°C. Add 3,4-dichlorophenol (1.1 eq).

Add DIAD (1.2 eq) dropwise over 20 minutes. Note: Exothermic.

Stir at RT for 12-24h.

Purification: Silica gel chromatography (Hexane/EtOAc). The byproduct

is difficult to remove; use minimal

or polymer-supported reagents.

Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

B. Radioligand Uptake Assay (DAT/SERT)
Objective: Determine
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values for neurotransmitter reuptake.

Cell Line: HEK-293 stably expressing human DAT (hDAT) or hSERT.

Radioligands:

-Dopamine (for DAT) and

-Serotonin (for SERT).

Control: Nonspecific uptake determined by 10 µM Mazindol (DAT) or Fluoxetine (SERT).

Diagram 2: Assay Workflow & Validation Logic
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Caption: Standardized uptake assay workflow. Critical control point: Rapid filtration to prevent

ligand dissociation.
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For researchers targeting Dual Reuptake Inhibitors (SNDRIs):

Recommendation: Utilize the 4-(3,4-dichlorophenoxy)piperidine scaffold but modify the

Nitrogen with a 3-phenylpropyl or 4-fluorobenzyl group.

Rationale: The 3,4-dichloro ring anchors the molecule in the S1 pocket, while the N-

substitution extends into the S2 pocket, bridging the requirements for both DAT and SERT,

unlike the rigid GBR 12909 (DAT only) or Paroxetine (SERT only).

For researchers targeting Sigma-1 Receptor activity:

Recommendation: This scaffold possesses inherent Sigma-1 affinity. To reduce Sigma-1

liability (off-target effect), avoid benzyl-N-substitutions and prefer aliphatic chains, or

introduce polar groups on the piperidine ring [2].
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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